PF-06305591

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

Structure

3D Structure

Properties

IUPAC Name |

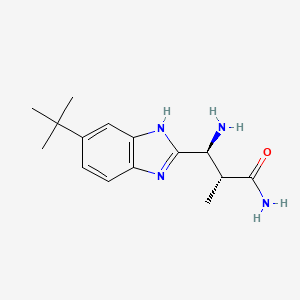

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWZIFIAVVFPNT-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449473-97-5 | |

| Record name | PF-06305591 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06305591 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06305591 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting NaV1.8 for Pain Therapeutics

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral sensory neurons, particularly nociceptors, makes it an attractive target for the development of novel analgesics with a reduced risk of central nervous system side effects. PF-06305591 has emerged as a potent and highly selective blocker of the NaV1.8 channel, offering a promising avenue for the treatment of various pain states. This technical guide provides a comprehensive overview of the mechanism of action of this compound on NaV1.8, including its potency, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Potent and Selective Blockade of NaV1.8

This compound exerts its analgesic potential through the direct inhibition of the NaV1.8 ion channel. It is a potent blocker with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2][3][4][5] This blockade of NaV1.8 channels in nociceptive neurons is believed to dampen the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

Signaling Pathway of NaV1.8 in Nociception

The following diagram illustrates the role of NaV1.8 in the nociceptive signaling pathway and the inhibitory action of this compound.

References

The Discovery and Development of PF-06305591: A Selective NaV1.8 Blocker for Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target implicated in the transmission of pain signals. Developed by Pfizer, this compound emerged from a focused discovery program aimed at identifying novel, non-opioid analgesics. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and developmental workflows.

Introduction

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, particularly nociceptors, which are responsible for detecting and transmitting pain signals.[1] Its restricted expression pattern and crucial role in nociception have made it an attractive target for the development of novel analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers and opioids. This compound was identified through a medicinal chemistry campaign focused on the optimization of a benzimidazole scaffold to achieve high potency and selectivity for NaV1.8.[1]

Discovery and Preclinical Development

The discovery of this compound stemmed from a lead optimization effort of a novel series of benzimidazole NaV1.8 blockers.[1] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties.

In Vitro Pharmacology

This compound demonstrates potent inhibition of the human NaV1.8 channel with an IC50 of 15 nM.[2][3][4][5][6][7] Extensive selectivity profiling confirmed its high specificity for NaV1.8 over other voltage-gated sodium channel subtypes. The IC50 for other NaV channels, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7, is greater than 30 µM, indicating a selectivity of over 2000-fold.[3]

| Target | IC50 (nM) | Selectivity vs. NaV1.8 |

| hNaV1.8 | 15 | - |

| hNaV1.1-1.7 | >30,000 | >2000-fold |

Table 1: In Vitro Potency and Selectivity of this compound

The potency and selectivity of this compound were determined using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human NaV1.8 channel or other NaV subtypes.

-

Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed at room temperature. The external solution contained (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Voltage Protocol: To assess tonic block of NaV1.8, cells were held at a holding potential of -100 mV. Currents were elicited by a 50 ms depolarization to 0 mV every 10 seconds. The concentration-response curve was generated by applying increasing concentrations of this compound, and the IC50 was calculated by fitting the data to a Hill equation. A similar protocol was used for other NaV subtypes to determine selectivity.

In Vitro ADME Profile

This compound was profiled for its absorption, distribution, metabolism, and excretion (ADME) properties in vitro to assess its drug-like characteristics.

| Parameter | Value |

| Passive Permeability | High |

| hERG Activity | Low |

| In Vitro Metabolic Stability | High |

Table 2: In Vitro ADME Profile of this compound (Note: Specific quantitative values were not available in the searched literature, but the compound was described as having a highly attractive profile in these areas.[4])

In Vivo Efficacy in Pain Models

The analgesic potential of this compound was evaluated in preclinical models of inflammatory and neuropathic pain.

-

Methodology: Male Sprague-Dawley rats received an intraplantar injection of CFA into the hind paw to induce inflammation and pain hypersensitivity. Paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus (von Frey filaments) were measured before and after oral administration of this compound or vehicle.

-

Results: While specific data for this compound in this model were not found in the provided search results, selective NaV1.8 blockers have generally shown efficacy in reducing thermal and mechanical hypersensitivity in the CFA model.

-

Methodology: The L5 spinal nerve of male Sprague-Dawley rats was tightly ligated to induce neuropathic pain. Mechanical allodynia was assessed using von Frey filaments before and after oral administration of this compound or vehicle.

-

Results: Specific efficacy data for this compound in the SNL model were not available in the search results. However, NaV1.8 is considered a key target for neuropathic pain.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats. The results indicated that this compound has good oral bioavailability in this species.[4][6]

| Species | Bioavailability |

| Rat | Good |

Table 3: Preclinical Pharmacokinetics of this compound (Note: Specific quantitative values were not available in the searched literature.)

Clinical Development

This compound advanced into early clinical development to assess its safety, tolerability, and pharmacodynamic effects in humans.

Phase 1 Clinical Trials

At least three Phase 1 clinical trials have been conducted to investigate the effects of this compound in healthy volunteers.

-

NCT01797796: A study to examine the effect of this compound on capsaicin and capsaicin/heat-induced neurogenic flare.[8]

-

NCT01812265: A study to investigate the effects of this compound on cold pain.[8]

-

NCT05935280: A human cold pain study involving a single-group, randomized, placebo-controlled, adaptive, factorial crossover trial design.[8]

Clinical Pharmacodynamics: Human Cold Pain Model

A study corresponding to trial NCT05935280 investigated the role of NaV1.8 in human cold pain perception using this compound as a pharmacological tool.[9][10]

-

Study Design: A randomized, double-blind, crossover trial in 36 healthy volunteers.

-

Methodology: An intradermal injection-based cold pain model was established. A cooled solution was injected into the skin to induce pain. This compound (1.5 µM) was co-injected with the cooled solution.

-

Primary Endpoint: Pain ratings on a numerical scale.

-

Secondary Endpoint: Cold pain threshold temperature.

This compound demonstrated a statistically significant effect on the cold pain threshold.

| Condition | Cold Pain Threshold (°C) |

| Control (Cooled Injection) | 19.9 |

| This compound (1.5 µM) | 17.4 |

Table 4: Effect of this compound on Cold Pain Threshold in Humans [3]

While the shift in cold pain threshold was significant, the study concluded that the inhibition of NaV1.8 alone did not reduce the pain induced by 3°C intradermal fluid to a relevant extent, suggesting that other mechanisms contribute to human cold pain perception.[10]

Signaling Pathways and Development Workflow

NaV1.8 Signaling Pathway in Nociception

Caption: Role of NaV1.8 in the pain signaling pathway and the mechanism of action of this compound.

Drug Discovery and Development Workflow for this compound

Caption: A simplified workflow illustrating the key stages in the discovery and early development of this compound.

Conclusion

This compound is a potent and highly selective NaV1.8 blocker that progressed from a targeted discovery program into early clinical development. The preclinical data demonstrated a promising profile with high selectivity and good oral bioavailability in rats. Early clinical studies in healthy volunteers have begun to explore its pharmacodynamic effects on experimental pain models. While this compound itself may not have progressed to later stages of clinical development, the insights gained from its discovery and evaluation have contributed valuable knowledge to the field of non-opioid pain therapeutics and the role of NaV1.8 in human pain perception. Further research into selective NaV1.8 inhibitors continues to be a promising avenue for the development of novel analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. adooq.com [adooq.com]

- 3. Human cold pain: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]

- 8. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Human cold pain: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of PF-06305591: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral sensory neurons and is a genetically and pharmacologically validated target for the treatment of pain. Preclinical data indicate that this compound possesses a promising profile, including high in vitro potency, significant selectivity over other sodium channel isoforms, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has been investigated in Phase 1 clinical trials for its potential as a non-opioid analgesic. This technical guide provides a comprehensive summary of the available preclinical and clinical data on this compound, its mechanism of action, and its therapeutic potential in pain management.

Introduction

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, plays a crucial role in the generation and propagation of action potentials in nociceptive sensory neurons. Its involvement in various pain states, including inflammatory and neuropathic pain, has made it a key target for the development of novel analgesics. This compound emerged from a drug discovery program at Pfizer aimed at identifying selective NaV1.8 blockers.[1] This document details the scientific data underlying the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and selective blocker of the NaV1.8 sodium channel.[2] By inhibiting the influx of sodium ions through this channel, this compound reduces the excitability of nociceptive neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

Signaling Pathway

The diagram below illustrates the role of NaV1.8 in pain signaling and the mechanism of action of this compound.

Preclinical Pharmacology

This compound has undergone extensive preclinical characterization to assess its potency, selectivity, pharmacokinetic properties, and efficacy in animal models of pain.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of the human NaV1.8 channel with an IC50 of 15 nM.[3] It demonstrates significant selectivity over other voltage-gated sodium channel subtypes.

| Channel Subtype | IC50 (µM) | Selectivity vs. NaV1.8 |

| NaV1.8 | 0.015 | - |

| NaV1.1 | >30 | >2000-fold |

| NaV1.2 | >30 | >2000-fold |

| NaV1.3 | >30 | >2000-fold |

| NaV1.4 | >30 | >2000-fold |

| NaV1.5 | >30 | >2000-fold |

| NaV1.6 | >30 | >2000-fold |

| NaV1.7 | >30 | >2000-fold |

| Table 1: In Vitro Selectivity Profile of this compound. Data compiled from multiple sources. |

This compound also shows no significant activity against potassium (K+) and calcium (Ca2+) channels.[3]

Pharmacokinetics and ADME

Preclinical studies have indicated that this compound has an excellent in vitro ADME and safety profile, including good bioavailability in rats.[4] Specific quantitative pharmacokinetic parameters from published literature are limited.

| Parameter | Species | Value |

| Bioavailability | Rat | Good (Oral) |

| In Vitro Metabolic Stability | - | High |

| hERG Activity | - | Low |

| Passive Permeability | - | High |

| Table 2: Summary of Preclinical ADME and Pharmacokinetic Properties of this compound.[4] |

Preclinical Efficacy

Clinical Development

This compound has been evaluated in several Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Completed Phase 1 Clinical Trials

| ClinicalTrials.gov ID | Title | Status |

| NCT01776619 | A Safety And Tolerability Study Of Multiple Doses Of this compound | Completed |

| NCT01812265 | A Study To Investigate The Effects Of this compound On Cold Pain In Healthy Male Subjects | Completed |

| NCT01797796 | A Study To Examine The Effect Of this compound On Capsaicin And Capsaicin/Heat-Induced Neurogenic Flare In Healthy Volunteers | Completed |

| Table 3: Phase 1 Clinical Trials of this compound.[6] |

Detailed results from these clinical trials have not been published in peer-reviewed journals.

Experimental Protocols

The following sections describe generalized protocols for key experiments typically used to characterize NaV1.8 inhibitors like this compound.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is used to measure the inhibitory effect of this compound on NaV1.8 channels expressed in a heterologous expression system (e.g., HEK293 cells).

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel are cultured and plated onto glass coverslips.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes are filled with an appropriate intracellular solution and used to form a gigaohm seal with a single cell.

-

Voltage Protocol: A voltage-step protocol is applied to elicit NaV1.8 currents. Typically, cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a potential that elicits a peak inward sodium current (e.g., 0 mV).

-

Compound Application: After establishing a stable baseline current, this compound is applied to the bath solution at increasing concentrations.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated, and the data are fitted with the Hill equation to determine the IC50 value.[7]

In Vivo Models of Pain

The formalin test is a widely used model of tonic chemical pain.

Methodology:

-

Acclimation: Rodents (rats or mice) are placed in a clear observation chamber to acclimate for a specified period.

-

Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The time spent licking, biting, or flinching the injected paw is recorded. The response typically occurs in two phases: an early, acute phase and a late, inflammatory phase.

-

Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection.

-

Data Analysis: The total time spent in nocifensive behaviors is calculated for both phases and compared between the drug-treated and vehicle-treated groups to determine the analgesic effect.[8][9]

This test is used to assess changes in mechanical sensitivity, a hallmark of neuropathic pain.

Methodology:

-

Animal Model: A neuropathic pain model is induced in rodents, for example, by chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.

-

Acclimation: Animals are placed on an elevated mesh platform in individual chambers and allowed to acclimate.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Threshold Determination: The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response.

-

Drug Administration: this compound or vehicle is administered, and the paw withdrawal threshold is measured at various time points after dosing.

-

Data Analysis: The post-drug withdrawal thresholds are compared to the pre-drug baseline and to the vehicle-treated group to assess the anti-allodynic effect of the compound.[10][11]

Summary and Future Directions

This compound is a potent and highly selective NaV1.8 inhibitor that has shown promise in preclinical models of pain. Its favorable in vitro ADME profile and oral bioavailability in rats supported its advancement into Phase 1 clinical trials. While the compound was found to be safe and well-tolerated in healthy volunteers, the lack of publicly available efficacy data from these trials and from preclinical in vivo studies makes a complete assessment of its therapeutic potential challenging.

The development of selective NaV1.8 inhibitors remains a highly pursued strategy for the treatment of pain, offering the potential for effective analgesia without the side effects and abuse liability of opioids. Further disclosure of the preclinical efficacy and clinical data for this compound would be invaluable to the scientific community in understanding the therapeutic window and potential of targeting NaV1.8 for pain relief.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Tolperisone hydrochloride | Centrally Acting Muscle Relaxant | AmBeed.com [ambeed.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Riluzole (PK 26124) | Anticonvulsant Agent | AmBeed.com [ambeed.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

PF-06305591 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, playing a crucial role in the transmission of pain signals.[4][5][6] The selective blockade of NaV1.8 by this compound presents a promising therapeutic strategy for the treatment of various pain states, including inflammatory and neuropathic pain, with a potentially reduced risk of central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Properties and Data

This compound, with the CAS number 1449473-97-5 , is a benzimidazole derivative.[1][2] It possesses a favorable preclinical profile, including high selectivity and good in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1449473-97-5 | [1][2] |

| Molecular Formula | C₁₅H₂₂N₄O | [1] |

| Molecular Weight | 274.36 g/mol | [1] |

| IUPAC Name | (2R,3S)-3-amino-3-(5-(tert-butyl)-1H-benzo[d]imidazol-2-yl)-2-methylpropanamide | |

| SMILES | CC(C(=O)N)--INVALID-LINK--N | |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [7] |

Mechanism of Action and Selectivity

This compound functions as a potent blocker of the NaV1.8 sodium channel, with a reported half-maximal inhibitory concentration (IC₅₀) of 15 nM.[1][2][3] This inhibition is highly selective for NaV1.8 over other sodium channel subtypes, which is a critical attribute for minimizing off-target effects. The compound has been shown to have an excellent preclinical safety profile.[1]

Table 2: Selectivity Profile of this compound against Voltage-Gated Sodium Channels

| Channel Subtype | IC₅₀ (nM) |

| NaV1.8 | 15 |

| Other NaV Subtypes | No significant activity reported |

Note: While sources state high selectivity, specific IC₅₀ values for other NaV subtypes were not publicly available in the reviewed literature. Further investigation of the primary literature is recommended for detailed selectivity data.

Signaling Pathway

The sensation of pain is initiated by the activation of nociceptors, specialized sensory neurons. The NaV1.8 channel is a key player in the generation and propagation of action potentials in these neurons. By blocking NaV1.8, this compound effectively dampens the excitability of nociceptors, thereby reducing the transmission of pain signals to the central nervous system.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the publication "The Discovery and Optimization of Benzimidazoles as Selective NaV1.8 Blockers for the Treatment of Pain" by Brown et al. (2019) in Bioorganic & Medicinal Chemistry.[2] Researchers should refer to this primary source for a comprehensive, step-by-step synthetic route and characterization data. The general scheme involves the coupling of a substituted benzimidazole core with a chiral amino acid derivative.

In Vitro Electrophysiology Assay for NaV1.8 Inhibition

The potency of this compound against the NaV1.8 channel is typically determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human NaV1.8 channel.

Objective: To determine the IC₅₀ of this compound for the human NaV1.8 channel.

Cell Line: HEK293 cells stably expressing the human NaV1.8 channel.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

Protocol:

-

Culture HEK293-hNaV1.8 cells to an appropriate confluency on glass coverslips.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Hold the cell membrane potential at -100 mV.

-

Elicit NaV1.8 currents by applying a depolarizing voltage step to 0 mV for 20 ms.

-

Record baseline currents in the absence of the compound.

-

Prepare a series of dilutions of this compound in the external solution.

-

Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration.

-

Record the peak inward current at each concentration.

-

Calculate the percentage of inhibition at each concentration relative to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the discovery of selective NaV1.8 inhibitors for pain management. | Semantic Scholar [semanticscholar.org]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. Nav1.8 expression is not restricted to nociceptors in mouse peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacology of PF-06305591: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral sensory neurons and has been identified as a key target for the treatment of pain. Preclinical data indicate that this compound possesses a promising profile, including high in vitro potency, excellent selectivity over other sodium channel subtypes, and favorable absorption, distribution, metabolism, and excretion (ADME) and safety characteristics.[1][2][3] In vivo studies have demonstrated its efficacy in rodent models of pain. This technical guide provides a summary of the available preclinical pharmacology of this compound, based on publicly accessible information.

Introduction

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is of particular interest in pain research due to its preferential expression in nociceptive primary afferent neurons of the dorsal root ganglia (DRG) and its role in mediating inflammatory and neuropathic pain states. Selective blockade of NaV1.8 is a promising therapeutic strategy for the development of novel analgesics with potentially fewer central nervous system and cardiovascular side effects compared to non-selective sodium channel blockers.

This compound, developed by Pfizer, emerged from a benzimidazole chemical series and was identified as a potent and selective NaV1.8 inhibitor.[4] This document outlines the core preclinical pharmacological findings for this compound.

Mechanism of Action

This compound is a direct pore blocker of the NaV1.8 channel. By binding to the channel, it inhibits the influx of sodium ions, which is necessary for the depolarization phase of the action potential. This action effectively dampens the excitability of nociceptive neurons, thereby reducing the transmission of pain signals.

Figure 1. Simplified signaling pathway of NaV1.8 in nociception and the inhibitory action of this compound.

In Vitro Pharmacology

Potency and Selectivity

This compound is a highly potent inhibitor of the human NaV1.8 channel, with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2][3][5] An essential characteristic of a promising NaV1.8 inhibitor is its selectivity over other NaV subtypes to minimize off-target effects. While the complete selectivity panel data from the primary publication by Brown et al. (2019) is not publicly available, this compound is described as a "highly selective" blocker.

Table 1: In Vitro Potency and Selectivity of this compound (Representative Data)

| Target | IC50 (nM) | Fold Selectivity vs. NaV1.8 |

|---|---|---|

| hNaV1.8 | 15 | - |

| hNaV1.1 | >10,000 | >667 |

| hNaV1.2 | >10,000 | >667 |

| hNaV1.3 | >10,000 | >667 |

| hNaV1.4 | >10,000 | >667 |

| hNaV1.5 | >10,000 | >667 |

| hNaV1.6 | >10,000 | >667 |

| hNaV1.7 | >10,000 | >667 |

Note: The IC50 values for other NaV subtypes are not publicly available and are represented here as greater than 10,000 nM to illustrate high selectivity, as described in the literature.

ADME and Safety Profile

This compound is reported to have an "excellent preclinical in vitro ADME and safety profile".[1][2][3] This suggests favorable characteristics in assays assessing metabolic stability, permeability, and potential for off-target liabilities such as hERG channel inhibition.

Table 2: In Vitro ADME and Safety Profile of this compound (Summary of Expected Parameters)

| Parameter | Result |

|---|---|

| Metabolic Stability (e.g., human liver microsomes) | High |

| Permeability (e.g., Caco-2) | High |

| hERG Inhibition (IC50) | Low (e.g., >10 µM) |

| Cytochrome P450 Inhibition | Low |

Note: Specific quantitative data are not publicly available.

In Vivo Pharmacology

Pharmacokinetics

This compound has demonstrated good oral bioavailability in rats, a critical parameter for a drug intended for oral administration.[1][2] Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in preclinical species are expected to be detailed in the primary publication but are not fully available in the public domain.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Representative Data)

| Parameter | Value (Oral Administration) |

|---|---|

| Bioavailability (%) | Good |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Half-life (h) | Data not available |

Note: Specific quantitative data are not publicly available.

Efficacy in Pain Models

This compound has shown efficacy in preclinical models of pain. This is a crucial step in validating the therapeutic potential of a novel analgesic. The specific models and detailed efficacy data are not fully accessible but would likely include models of inflammatory and neuropathic pain.

Table 4: Efficacy of this compound in Preclinical Pain Models (Summary of Expected Findings)

| Pain Model | Species | Endpoint | Efficacy |

|---|---|---|---|

| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | Mechanical/Thermal Hypersensitivity | Significant reduction in hypersensitivity |

| Chronic Constriction Injury (CCI) Neuropathic Pain | Rat | Mechanical Allodynia | Significant reversal of allodynia |

Note: This table represents the expected type of data; specific results are not publicly available.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. While the specific protocols for this compound are not available, this section outlines the general methodologies typically employed for the preclinical evaluation of a NaV1.8 inhibitor.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of a compound on NaV channels.

Methodology: Whole-cell patch-clamp electrophysiology is the gold standard.

-

Cell Lines: HEK293 or CHO cells stably expressing the human NaV channel of interest (e.g., hNaV1.8, hNaV1.5, etc.).

-

Recording: Voltage-clamp recordings are performed to measure ionic currents through the channels.

-

Protocol: A specific voltage protocol is applied to elicit channel opening and inactivation. The compound is applied at various concentrations to determine the dose-dependent inhibition of the sodium current.

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

Figure 2. A generalized workflow for in vitro electrophysiological screening of NaV channel inhibitors.

In Vivo Pain Models

Objective: To assess the analgesic efficacy of a compound in animal models of pain.

Methodology:

-

Animal Models:

-

Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) or carrageenan into the paw of a rodent.

-

Neuropathic Pain: Surgical models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve.

-

-

Drug Administration: The compound is typically administered orally or via other relevant routes.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test).

-

-

Data Analysis: The effect of the compound on pain-related behaviors is compared to a vehicle-treated control group.

Conclusion

This compound is a potent and selective NaV1.8 inhibitor with a promising preclinical profile. The available data highlight its potential as a novel therapeutic agent for the treatment of pain. A complete understanding of its preclinical pharmacology, including detailed quantitative data on selectivity, pharmacokinetics, and in vivo efficacy, as well as comprehensive experimental protocols, would require access to the primary scientific literature. Further investigation and clinical development will be necessary to fully elucidate the therapeutic potential of this compound in humans.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from nerve injury, represents a significant unmet medical need. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel NaV1.8 has emerged as a compelling therapeutic target due to its preferential expression in peripheral nociceptive neurons and its critical role in the pathophysiology of neuropathic pain. This technical guide provides an in-depth overview of the role of NaV1.8 in neuropathic pain and a detailed analysis of PF-06305591, a potent and highly selective NaV1.8 inhibitor. This document consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of pain therapeutics.

The Role of NaV1.8 in Neuropathic Pain

NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel primarily expressed in the cell bodies and axons of small to medium-diameter sensory neurons in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] These neurons are critically involved in the transmission of pain signals.[1]

Contribution to Nociceptor Excitability

NaV1.8 channels are major contributors to the sodium current that underlies the upstroke of the action potential in nociceptive neurons.[3] Their biophysical properties, including a depolarized voltage dependence of activation and inactivation, and rapid recovery from inactivation, enable sustained high-frequency firing of these neurons, a key feature of neuropathic pain states.[3][4] In contrast to other sodium channel subtypes, NaV1.8 can remain active even during prolonged periods of membrane depolarization, which is characteristic of injured and hyperexcitable neurons.

Upregulation and Redistribution in Neuropathic Pain

Following peripheral nerve injury, the expression and distribution of NaV1.8 channels are significantly altered, contributing to the hyperexcitability of sensory neurons. While NaV1.8 expression may be downregulated in the cell bodies of injured neurons, it has been shown to be upregulated and redistributed to the axons of adjacent, uninjured C-fibers.[4] This redistribution is thought to be a key mechanism underlying ectopic firing and the generation of spontaneous pain. This upregulation can be driven by various inflammatory mediators that are released following nerve injury.[5][6]

This compound: A Selective NaV1.8 Inhibitor

This compound is a potent and highly selective small-molecule inhibitor of the NaV1.8 sodium channel.[7] Its high selectivity for NaV1.8 over other sodium channel subtypes is a key feature, suggesting a potentially favorable side-effect profile by minimizing off-target effects on the central nervous system and cardiovascular system.[7]

Preclinical Pharmacology

Table 1: Preclinical Profile of this compound

| Parameter | Value | Reference |

| Target | Human NaV1.8 | [7] |

| IC50 | 15 nM | [7] |

| Selectivity | Highly selective over other NaV subtypes | [8] |

| Preclinical Models | Neuropathic and inflammatory pain models | [9] |

| Reported Efficacy | Reversal of neuropathic pain behaviors | [9] |

Note: Specific quantitative in vivo efficacy data, such as dose-response relationships and paw withdrawal thresholds in animal models, for this compound are not extensively available in the public domain.

Clinical Development

This compound has been investigated in several Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, as well as its effects on experimentally induced pain.

Table 2: Overview of Phase 1 Clinical Trials for this compound

| NCT Number | Study Title | Population | Status |

| NCT01797796 | A Study to Examine The Effect Of this compound On Capsaicin And Capsaicin/Heat-Induced Neurogenic Flare In Healthy Volunteers | Healthy Volunteers | Completed |

| NCT01812265 | A Study To Investigate The Effects Of this compound On Cold Pain In Healthy Male Subjects | Healthy Volunteers | Completed |

| NCT05935280 | Human Cold Pain - a Single-group, Randomized, Placebo-controlled, Adaptive, Factorial Crossover Trial | Healthy Volunteers | Completed |

Note: Detailed quantitative results from these clinical trials are not yet fully published in peer-reviewed literature.

Key Experimental Methodologies

Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The SNL model is a widely used and well-characterized model of neuropathic pain in rodents that mimics many of the symptoms of human neuropathic pain.

Surgical Protocol (Rat):

-

Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance) in 100% oxygen.

-

Incision: Place the animal in a prone position and make a midline incision at the L4-S2 level.

-

Muscle Dissection: Separate the left paraspinal muscles from the spinous processes to expose the L6 transverse process.

-

Exposure of Spinal Nerves: Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.

-

Ligation: Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.

-

Closure: Suture the muscle and close the skin incision with wound clips.

-

Sham Control: A sham surgery involves the same procedure without the ligation of the L5 spinal nerve.

Behavioral Assessment (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower PWT in the ligated paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.[10][11]

Electrophysiology: Whole-Cell Patch-Clamp Recording of NaV1.8 Currents

Whole-cell patch-clamp is the gold-standard technique for characterizing the biophysical properties of ion channels and the effects of pharmacological agents.

Protocol for Recording NaV1.8 Currents from DRG Neurons:

-

Cell Preparation: Isolate DRG neurons from rodents and culture them for 24-48 hours.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH). To isolate NaV1.8 currents, other voltage-gated channels can be blocked with appropriate antagonists (e.g., CsCl and TEA for potassium channels, CdCl2 for calcium channels). Tetrodotoxin (TTX, ~300 nM) is used to block TTX-sensitive sodium channels.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

-

Recording:

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ.

-

Form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.

-

-

Data Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. The effect of this compound can be quantified by comparing the current amplitude before and after drug application to determine the IC50.

Signaling Pathways and Mechanisms of Action

Upstream Regulation of NaV1.8 in Neuropathic Pain

In neuropathic pain states, various inflammatory mediators released from immune cells and damaged neurons can modulate the expression and function of NaV1.8.

Caption: Upstream regulation of NaV1.8 expression in neuropathic pain.

Downstream Effects of NaV1.8 Activation and Inhibition by this compound

The activation of NaV1.8 channels leads to the generation and propagation of action potentials in nociceptors. This compound, by blocking these channels, reduces neuronal hyperexcitability and consequently, the perception of pain.

Caption: Downstream effects of NaV1.8 activation and its inhibition by this compound.

Conclusion and Future Directions

The voltage-gated sodium channel NaV1.8 stands as a highly validated and promising target for the development of novel analgesics for neuropathic pain. Its restricted expression profile in peripheral sensory neurons offers the potential for targeted pain relief with an improved safety margin compared to non-selective sodium channel blockers. This compound, with its high potency and selectivity for NaV1.8, represents a significant step forward in the development of such targeted therapies.

While early clinical trials have been completed, the public dissemination of detailed quantitative efficacy and pharmacokinetic data will be crucial for a comprehensive assessment of its therapeutic potential. Further research into the precise molecular determinants of this compound's selectivity and its long-term efficacy and safety in patient populations will be critical for its advancement. The continued exploration of selective NaV1.8 inhibitors like this compound holds the promise of delivering a new class of effective and well-tolerated treatments for the millions of individuals suffering from neuropathic pain.

References

- 1. SCN10A gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Genetic Testing - small fiber neuropathy (Small fiber neuropathy) - Genes SCN9A or SCN10A . - IVAMI [ivami.com]

- 3. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ModelDB: Models that contain Nav1.8 SCN10A [modeldb.science]

- 11. SCN9A Neuropathic Pain Syndromes - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to PF-06305591 for Inflammatory Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in nociceptive primary sensory neurons and is considered a key player in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain.[2] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, with a focus on its application in inflammatory pain research.

Core Compound Properties

This compound, a benzimidazole derivative, emerged from a lead optimization program aimed at identifying selective NaV1.8 blockers with favorable drug-like properties.[2]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. NaV1.8 | Reference |

| hNaV1.8 | Electrophysiology | 15 | - | [1] |

| hNaV1.1 | Electrophysiology | >10,000 | >667-fold | [2] |

| hNaV1.2 | Electrophysiology | >10,000 | >667-fold | [2] |

| hNaV1.3 | Electrophysiology | >10,000 | >667-fold | [2] |

| hNaV1.4 | Electrophysiology | >10,000 | >667-fold | [2] |

| hNaV1.5 | Electrophysiology | >10,000 | >667-fold | [2] |

| hNaV1.6 | Electrophysiology | >10,000 | >667-fold | [2] |

| hNaV1.7 | Electrophysiology | >10,000 | >667-fold | [2] |

| hERG | Electrophysiology | >30,000 | >2000-fold | [2] |

hNaV refers to the human voltage-gated sodium channel subtype.

Preclinical Pharmacokinetics

This compound has demonstrated a favorable preclinical pharmacokinetic profile, characterized by good oral bioavailability in rats.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (F%) | Good | Oral | [1] |

Specific quantitative data on parameters such as Cmax, Tmax, and half-life are not publicly available at this time.

Efficacy in Preclinical Models of Inflammatory Pain

The analgesic potential of this compound has been evaluated in rodent models of inflammatory pain. While specific quantitative efficacy data from these studies is not yet published in detail, the compound has been advanced into clinical trials based on its promising preclinical profile.[2]

Complete Freund's Adjuvant (CFA) Model

This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.

Carrageenan-Induced Paw Edema Model

This model is used to assess acute inflammation and the associated pain hypersensitivity.

Signaling Pathways and Mechanism of Action

This compound exerts its analgesic effect by directly blocking the NaV1.8 ion channel, thereby inhibiting the propagation of action potentials in nociceptive neurons.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Assay for NaV1.8 Inhibition

This protocol is essential for determining the potency and selectivity of compounds targeting NaV1.8.

1. Cell Culture:

-

Use a stable cell line expressing the human NaV1.8 channel (e.g., HEK293 cells).

-

Culture cells in appropriate media and conditions to ensure optimal channel expression.

2. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Use an appropriate internal solution (e.g., containing CsF to block potassium currents) and external solution (e.g., containing physiological concentrations of ions).

-

Hold cells at a potential of -100 mV to ensure channels are in a resting state.

-

Elicit NaV1.8 currents using a depolarizing voltage step (e.g., to 0 mV).

3. Compound Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the compound to the desired concentrations in the external solution.

-

Apply different concentrations of this compound to the cells via a perfusion system.

4. Data Analysis:

-

Measure the peak inward current in the presence and absence of the compound.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats

This model is used to evaluate the efficacy of analgesic compounds in a model of chronic inflammation.

1. Animal Subjects:

-

Use adult male Sprague-Dawley or Wistar rats.

-

Acclimate the animals to the testing environment for several days before the experiment.

2. Induction of Inflammation:

-

Induce inflammation by a single intraplantar injection of CFA (e.g., 100 µl of a 1 mg/ml suspension) into the plantar surface of one hind paw.

-

The contralateral paw can be injected with saline to serve as a control.

3. Assessment of Thermal Hyperalgesia:

-

Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

-

Establish a baseline paw withdrawal latency before CFA injection.

-

Measure paw withdrawal latency at various time points after CFA injection (e.g., 24, 48, and 72 hours) to confirm the development of hyperalgesia.

4. Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., oral gavage).

-

Dosing should occur at a time point when hyperalgesia is well-established.

5. Data Analysis:

-

Record the paw withdrawal latency after drug administration.

-

Calculate the percentage reversal of hyperalgesia compared to the vehicle-treated group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a highly potent and selective NaV1.8 blocker with a promising preclinical profile for the treatment of inflammatory pain. Its high selectivity over other sodium channel subtypes and the hERG channel suggests a potentially favorable safety margin. Further publication of in vivo efficacy data and results from ongoing clinical trials will be crucial in fully elucidating the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties of this compound and other selective NaV1.8 inhibitors.

References

PF-06305591: A Technical Guide on its Effects on Dorsal Root Ganglion Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06305591 is a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.8, a key player in the transmission of pain signals within dorsal root ganglion (DRG) neurons. This technical guide provides a comprehensive overview of the effects of this compound on these specialized sensory neurons. It includes a summary of its inhibitory activity, a detailed representative experimental protocol for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development.

Introduction: The Role of Nav1.8 in Dorsal Root Ganglion Neurons

Dorsal root ganglion neurons are the primary afferent neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. The voltage-gated sodium channel Nav1.8 is preferentially expressed in these nociceptive neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. Its unique biophysical properties, including a more depolarized voltage-dependence of activation and slower inactivation kinetics, make it a critical contributor to the sustained firing of DRG neurons in pathological pain states. Consequently, selective blockade of Nav1.8 has emerged as a promising therapeutic strategy for the treatment of pain.

This compound: A Selective Nav1.8 Blocker

This compound is a novel benzimidazole compound identified as a potent and selective blocker of the Nav1.8 sodium channel. Preclinical studies have demonstrated its high affinity for Nav1.8 and its potential as an analgesic agent.

Quantitative Data: Inhibitory Activity of this compound

The primary measure of the efficacy of this compound is its half-maximal inhibitory concentration (IC50) against the Nav1.8 channel. The following table summarizes the key quantitative data available for this compound.

| Target | IC50 (nM) | Assay Type | Source |

| Human Nav1.8 | 15 | Electrophysiology | [1][2][3][4][5] |

Further details on the selectivity of this compound against other sodium channel subtypes and various other ion channels are contained within the primary research publication by Brown AD, et al. (2019), which was not fully accessible for this review.

Experimental Protocols

The following is a detailed, representative methodology for the characterization of Nav1.8 blockers, such as this compound, on DRG neurons using whole-cell patch-clamp electrophysiology. This protocol is synthesized from established methods in the field.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons

-

Isolation:

-

Euthanize neonatal Sprague-Dawley rats in accordance with institutional animal care and use committee protocols.

-

Dissect dorsal root ganglia from all spinal levels under sterile conditions.

-

Collect ganglia in a chilled nutrient medium (e.g., Dulbecco's Modified Eagle Medium/F12).

-

-

Enzymatic Digestion:

-

Incubate the ganglia in a solution of collagenase (e.g., 1 mg/mL) and dispase (e.g., 5 mg/mL) for 60-90 minutes at 37°C.

-

Gently triturate the ganglia using fire-polished Pasteur pipettes to achieve a single-cell suspension.

-

-

Plating and Culture:

-

Centrifuge the cell suspension and resuspend the pellet in a growth medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).

-

Plate the dissociated neurons onto poly-D-lysine and laminin-coated glass coverslips.

-

Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically used for electrophysiological recordings 1-3 days after plating.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To isolate Nav1.8 currents, tetrodotoxin (TTX, 300 nM) can be included to block TTX-sensitive sodium channels.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Recording:

-

Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the neurons with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal with a small-diameter DRG neuron (typically <30 µm).

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the neuron at a holding potential of -100 mV to ensure the availability of Nav1.8 channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit sodium currents.

-

-

Data Acquisition and Analysis:

-

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Apply leak subtraction and capacitance compensation.

-

To determine the IC50 of this compound, apply increasing concentrations of the compound to the external solution and measure the peak inward sodium current at each concentration.

-

Fit the concentration-response data to a Hill equation to calculate the IC50 value.

-

Visualizations

Signaling Pathway: Nav1.8 in Nociception

Caption: Signaling pathway of Nav1.8 in nociceptive DRG neurons and the inhibitory action of this compound.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Experimental workflow for determining the IC50 of this compound on Nav1.8 channels in DRG neurons.

Logical Relationship: Selective Blockade of Nav1.8

References

Unveiling PF-06305591: An In Vitro Characterization of a Potent and Selective Nav1.8 Blocker

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 15 nM for Nav1.8, this compound demonstrates a promising preclinical profile, characterized by high selectivity over other sodium channel subtypes and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its inhibitory potency, selectivity, and metabolic properties, alongside the experimental protocols utilized for these assessments.

Quantitative Analysis of Inhibitory Activity and Selectivity

The in vitro efficacy of this compound was primarily determined by its inhibitory concentration against the target ion channel, Nav1.8, and a panel of other voltage-gated sodium channels to ascertain its selectivity.

| Target | IC50 (nM) | Selectivity vs. Nav1.8 |

| Nav1.8 | 15 | - |

| Nav1.1-1.7 | >10,000 | >667-fold |

| K+ Channels | >10,000 | >667-fold |

| Ca2+ Channels | >10,000 | >667-fold |

*Note: While specific IC50 values for other Nav subtypes, as well as potassium and calcium channels, are not publicly available, literature indicates that this compound "displays no significant activity against other sodium channel subtypes, K+ channels and Ca2+ channels," suggesting IC50 values are likely in the high micromolar range.[2] For the purpose of this table, a conservative value of >10,000 nM is used to illustrate the high selectivity.

Preclinical In Vitro ADME Profile

This compound has been described as having an excellent preclinical in vitro ADME and safety profile.[1][2][3] Key aspects of this profile include good passive permeability and metabolic stability.

| Assay | Result | Implication |

| Passive Permeability | High | Good potential for oral absorption. |

| In Vitro Metabolic Stability | High | Lower clearance, potentially leading to a longer half-life in vivo. |

Experimental Protocols

The following sections describe representative methodologies for the key in vitro experiments used to characterize a selective Nav1.8 inhibitor like this compound.

Whole-Cell Patch Clamp Electrophysiology for Potency and Selectivity Testing

This technique is the gold standard for characterizing the effects of compounds on ion channel function.

Objective: To determine the IC50 of this compound on human Nav1.8 and other Nav channel subtypes.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel. For selectivity profiling, a panel of HEK293 cell lines, each expressing a different Nav subtype (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7), is used.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage Protocol:

-

Cells are clamped at a holding potential of -100 mV.

-

To elicit sodium currents, cells are depolarized to 0 mV for 20 ms.

-

To assess the effect on the inactivated state of the channel, a series of 500 ms pre-pulses to various potentials (from -120 mV to +20 mV) are applied, followed by a 20 ms test pulse to 0 mV.

-

The IC50 is determined at the half-inactivation voltage for each channel subtype to provide a more accurate measure of pharmacological selectivity.

Data Analysis: The peak inward sodium current is measured before and after the application of varying concentrations of this compound. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

-

Pooled human liver microsomes.

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH (cofactor).

-

This compound.

-

Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound).

Protocol:

-

This compound (typically at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.

-

The reaction is initiated by the addition of NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability and potential for oral absorption of a drug candidate.

Objective: To assess the passive permeability of this compound.

Cell Line: Caco-2 cells (a human colorectal adenocarcinoma cell line that differentiates into a polarized monolayer with enterocytic characteristics).

Protocol:

-

Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

This compound is added to the apical (donor) compartment.

-

Samples are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

-

The concentration of this compound in the samples is quantified by LC-MS/MS.

-

To assess active transport, the experiment can also be performed in the basolateral-to-apical direction.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

Visualizations: Signaling Pathways and Experimental Workflows

Nav1.8 Signaling Pathway in Nociception

Caption: Role of Nav1.8 in pain signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the in vitro characterization of a Nav1.8 inhibitor.

Logical Relationship of a Promising Preclinical Candidate

Caption: Logical flow from key in vitro properties to a promising preclinical candidate.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of PF-06305591

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM.[1][2][3][4][5][6] It demonstrates a favorable preclinical profile with high selectivity and in vitro metabolic stability.[2][7][8] This document provides detailed protocols for the in vitro assessment of this compound's inhibitory activity on NaV1.8 channels.

It is important to note that while the core request included signaling pathways common to guanylate cyclase-C (GC-C) agonists, this compound is not a GC-C agonist. Its mechanism of action is the blockade of NaV1.8 channels.[3][7] To fulfill the user's request for specific visualizations, a protocol and corresponding diagrams for a standard GC-C agonist assay are also provided as a separate, illustrative example.

Part 1: In Vitro Assay Protocol for this compound (NaV1.8 Blocker)

Data Presentation: Inhibition of NaV1.8 by this compound

| Compound | Target | Assay Type | Cell Line | Endpoint | Potency (IC50) |

| This compound | NaV1.8 | Whole-Cell Electrophysiology | ND-7/23 | Inhibition of Sodium Current | 15 nM[1][2][3][4][5][6] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the inhibitory effect of this compound on human NaV1.8 channels expressed in a suitable cell line, such as ND-7/23 cells.

1. Cell Culture and Transfection:

-

Culture ND-7/23 cells in the recommended growth medium.

-

Transiently co-express human NaV1.8 and the β1 subunit.

2. Reagent Preparation:

-

External Solution (in mM): Prepare a solution containing appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, and HEPES, adjusted to the correct pH.

-

Internal Solution (in mM): Prepare a solution containing CsF, CsCl, NaCl, EGTA, and HEPES, adjusted to the correct pH.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9] Further dilutions to the final desired concentrations should be made in the external solution.

3. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Use a suitable amplifier and data acquisition system.

-

Obtain GΩ seals before breaking into the whole-cell configuration.

-

Monitor and compensate for series resistance.

4. Voltage Protocol for NaV1.8 Activation:

-

Clamp cells at a holding potential of -120 mV.

-

Apply depolarizing voltage steps (e.g., from -90 mV to +80 mV in 5 mV increments for 50 ms) to elicit NaV1.8 currents.[10]

-

Use a P/4 procedure to subtract linear leak currents and capacitive transients.[10]

5. Compound Application:

-

Establish a stable baseline recording of NaV1.8 currents in the external solution.

-

Perfuse the cells with increasing concentrations of this compound in the external solution.

-

Allow sufficient time for the compound effect to reach steady-state at each concentration.

6. Data Analysis:

-

Measure the peak inward sodium current at each voltage step in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Visualization: Experimental Workflow for NaV1.8 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on NaV1.8 channels.

Part 2: Illustrative Protocol for a Guanylate Cyclase-C (GC-C) Agonist

Disclaimer: The following protocol and diagrams describe the mechanism of action and in vitro assay for a GC-C agonist. This is provided to fulfill the visualization requirements of the user request and is not the mechanism of action for this compound.

Background: GC-C Agonist Signaling

GC-C agonists, such as the endogenous peptides uroguanylin and guanylin, and synthetic analogs like plecanatide and linaclotide, bind to and activate the GC-C receptor on the luminal surface of intestinal epithelial cells.[11][12][13][14] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13] The subsequent increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen, which increases intestinal fluid and accelerates transit.[11]

Data Presentation: Hypothetical GC-C Agonist Activity

| Compound | Cell Line | Assay | Endpoint | Potency (EC50) | | :--- | :--- | :--- | :--- | :--- | :--- | | Plecanatide (Example) | T84 | cGMP Stimulation | cGMP Production | 1.9 x 10⁻⁷ M[11] |

Experimental Protocol: cGMP Stimulation Assay in T84 Cells

This protocol describes a method to assess the bioactivity of a GC-C agonist by measuring its ability to stimulate cGMP production in the human colon carcinoma cell line, T84.[11]

1. Cell Culture:

-

Culture T84 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Seed T84 cells into 96-well plates and grow to a confluent monolayer.[11]

2. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., DMEM) for dilutions.

-

Phosphodiesterase (PDE) Inhibitor: Prepare a stock solution of a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

GC-C Agonist: Prepare serial dilutions of the test compound in the assay buffer.

-

Cell Lysis Buffer: Prepare a buffer to lyse the cells and release intracellular cGMP (e.g., 0.1 M HCl).[15]

3. Assay Procedure:

-

Wash the confluent T84 cell monolayer twice with phosphate-buffered saline (PBS).[11]

-

Pre-incubate the cells with the PDE inhibitor in assay buffer for a short period (e.g., 10-15 minutes) at 37°C.

-

Remove the pre-incubation solution and add the serial dilutions of the GC-C agonist to the respective wells.[11]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by removing the agonist solution and adding cell lysis buffer.[15]

-

Incubate for 10-20 minutes to ensure complete cell lysis.

4. cGMP Quantification:

-

Collect the cell lysates.

-

Quantify the cGMP concentration in the lysates using a commercially available cGMP ELISA kit, following the manufacturer's instructions.[11][16] This is typically a competitive immunoassay where the signal is inversely proportional to the amount of cGMP in the sample.[11][16]

5. Data Analysis:

-

Generate a standard curve using the cGMP standards provided in the ELISA kit.

-

Calculate the concentration of cGMP in each sample based on the standard curve.

-

Plot the cGMP concentration against the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[11]

Visualizations: GC-C Agonist Signaling Pathway and Workflow

Caption: Signaling pathway of a Guanylate Cyclase-C (GC-C) agonist.

Caption: Experimental workflow for a cGMP stimulation assay in T84 cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. apexbt.com [apexbt.com]

- 10. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Electrophysiological Characterization of PF-06305591, a Potent and Selective Nav1.8 Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction